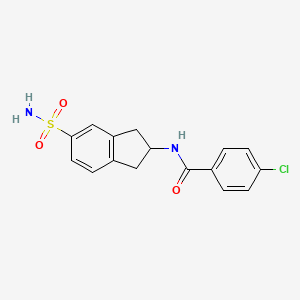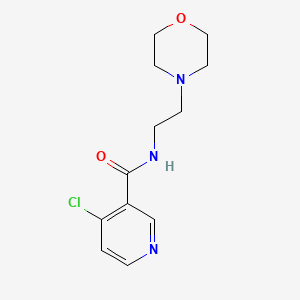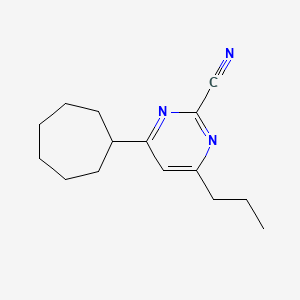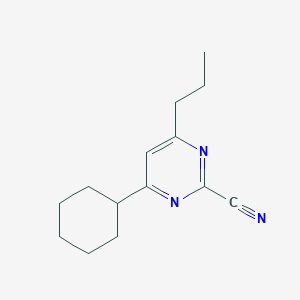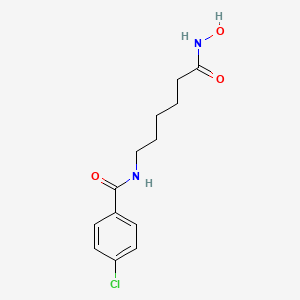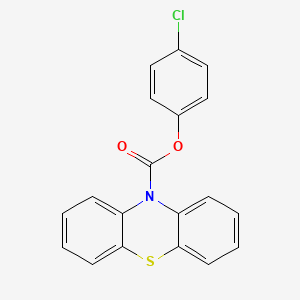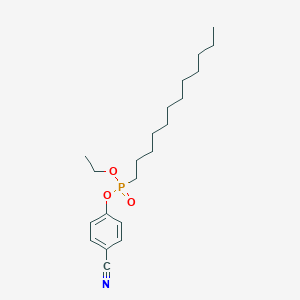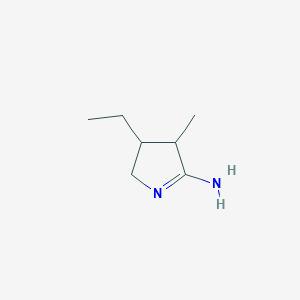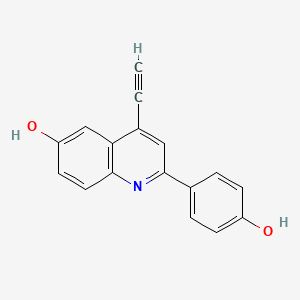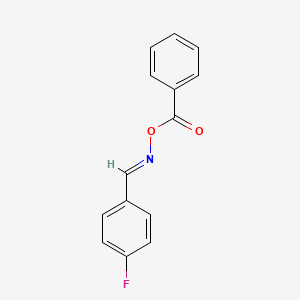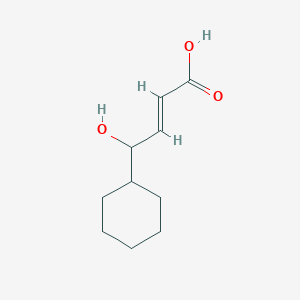
4-Cyclohexyl-4-hydroxy-but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-4-hydroxy-but-2-enoic acid: is an organic compound with the molecular formula C10H16O3. It is characterized by a cyclohexyl group attached to a hydroxy-butenoic acid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-4-hydroxy-but-2-enoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl 4-bromocrotonate, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-4-hydroxy-but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols .
Scientific Research Applications
Chemistry: In chemistry, 4-Cyclohexyl-4-hydroxy-but-2-enoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: Its ability to interact with specific biological targets makes it a useful tool for probing biochemical processes .
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and adhesives .
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-4-hydroxy-but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
4-Hydroxy-but-2-enoic acid: This compound shares a similar but simpler structure, lacking the cyclohexyl group.
2-Cyclohexyl-2-hydroxy-2-phenylacetic acid: Another compound with a cyclohexyl group, but with different functional groups attached.
Uniqueness: 4-Cyclohexyl-4-hydroxy-but-2-enoic acid is unique due to its specific combination of a cyclohexyl group and a hydroxy-butenoic acid structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(E)-4-cyclohexyl-4-hydroxybut-2-enoic acid |
InChI |
InChI=1S/C10H16O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h6-9,11H,1-5H2,(H,12,13)/b7-6+ |
InChI Key |
CGIACWYLNZMXMN-VOTSOKGWSA-N |
Isomeric SMILES |
C1CCC(CC1)C(/C=C/C(=O)O)O |
Canonical SMILES |
C1CCC(CC1)C(C=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


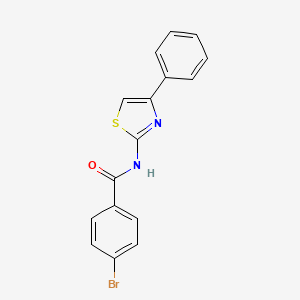
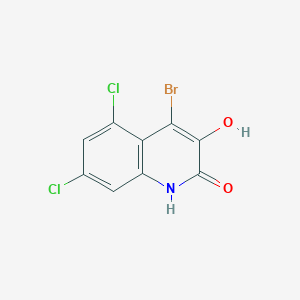
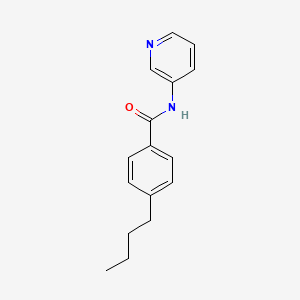
![4-Butyl-1-[3-(phenylpropoxy)propyl]piperidine](/img/structure/B10844117.png)
